2,5-Dimethoxy-4-propylamphetamine 2,5-Dimethoxy-4-propylamphetamine
Brand Name: Vulcanchem
CAS No.: 63779-88-4
VCID: VC17098912
InChI: InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3
SMILES:
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol

2,5-Dimethoxy-4-propylamphetamine

CAS No.: 63779-88-4

Cat. No.: VC17098912

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-4-propylamphetamine - 63779-88-4

Specification

CAS No. 63779-88-4
Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
IUPAC Name 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine
Standard InChI InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3
Standard InChI Key UEEAUFJYLUJWQJ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=C(C=C1OC)CC(C)N)OC

Introduction

Chemical and Pharmacological Profile of DOPR

Structural Characteristics and Synthesis

2,5-Dimethoxy-4-propylamphetamine (C₁₄H₂₃NO₂; molar mass 237.343 g/mol) features a phenethylamine backbone substituted with methoxy groups at the 2- and 5-positions and a propyl chain at the 4-position . This structure confers high affinity for serotonin 5-HT₂A receptors, with the 4-propyl substitution enhancing lipophilicity and receptor binding compared to shorter-chain analogs like DOM (2,5-dimethoxy-4-methylamphetamine) . Alexander Shulgin first synthesized DOPR in the 20th century, documenting its psychoactive properties in PiHKAL, though detailed pharmacokinetic data remained scarce until recent investigations .

Table 1: Comparative Structural Properties of DOx Compounds

Compound4-SubstituentRelative Potency (vs. 2,5-DMA)Duration of Action (Hours)
2,5-DMANone1.06–8
DOM (2,5-DMA)Methyl10–1514–20
DOPRPropyl18–2220–30
DOBBromine25–3018–24

Data compiled from preclinical studies and structural-activity analyses .

Receptor Binding and Signaling Mechanisms

DOPR acts primarily as a partial agonist at 5-HT₂A receptors, with an EC₅₀ of 12 nM in vitro, though its effects extend to 5-HT₂C and 5-HT₁A subtypes at higher concentrations . Molecular dynamics simulations suggest the propyl group stabilizes receptor interactions through hydrophobic packing within the orthosteric site, prolonging receptor residency time compared to DOM . This prolonged engagement may underlie DOPR’s extended duration of action (20–30 hours) , a critical factor differentiating it from shorter-acting psychedelics. Downstream signaling involves β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation, pathways implicated in synaptic plasticity .

Behavioral and Cognitive Effects in Preclinical Models

Dose-Dependent Motivational Enhancement

The progressive ratio breakpoint task (PRBT) in mice revealed DOPR’s unique therapeutic window: low doses (0.0106–0.032 mg/kg) increased lever-pressing effort by 42–67% in animals with baseline PRBT scores ≤50%, while high performers (scores ≥75%) showed no significant changes . This selectivity suggests DOPR normalizes, rather than universally enhances, motivational states. Striatal dopamine release measured via microdialysis correlated with PRBT improvements (r = 0.78, p < 0.001), implicating mesolimbic pathway modulation .

Dose (mg/kg)PRBT Improvement (%)HTR FrequencyGamma Power Change
0.0106+421.2 ± 0.3+5%
0.032+672.1 ± 0.7+12%
0.1+98.4 ± 1.1+135%

Data from combined behavioral and neurophysiological studies .

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Oral DOPR administration in rodents yields peak plasma concentrations (Cₘₐₓ) at 90–120 minutes, with 68% bioavailability due to first-pass metabolism . Cerebrospinal fluid penetration reaches 22% of plasma levels, consistent with its moderate lipophilicity (logP 2.1) . Positron emission tomography using [¹¹C]DOPR shows preferential accumulation in cortical regions (SUV 3.4–4.7) versus subcortical areas (SUV 1.2–1.8) .

Biotransformation and Excretion

Cytochrome P450 2D6 mediates O-demethylation of the 2-methoxy group, producing 5-methoxy-4-propylamphetamine as the primary metabolite . Glucuronidation at the 5-position accounts for 55% of urinary excretion products, with 30% eliminated unchanged in feces . The elimination half-life (t₁/₂) ranges from 14–18 hours in rodents, aligning with its prolonged behavioral effects .

Analytical Detection and Forensic Considerations

Chromatographic Identification

Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight mass spectrometry (QTOF-MS) reliably detects DOPR in biological matrices. Key spectral features include:

  • Precursor ion: m/z 238.154 [M+H]⁺

  • Product ions: m/z 121.065 (base peak, propylphenethylamine fragment), m/z 91.054 (tropylium ion)

Limit of quantification (LOQ) reaches 0.1 ng/mL in plasma using solid-phase extraction and derivatization with heptafluorobutyric anhydride .

Distinguishing Structural Analogs

Ion mobility spectrometry (IMS) separates DOPR from DOB and DOC with resolution factors ≥1.5, critical given their similar mass spectra . Collision cross-section (CCS) values in nitrogen drift gas are:

  • DOPR: 145.2 Ų

  • DOB: 138.7 Ų

  • DOC: 136.9 Ų

Therapeutic Implications and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator